molecular formula C9H13NO2 B15236102 2-((1S)-1-Amino-2-hydroxypropyl)phenol

2-((1S)-1-Amino-2-hydroxypropyl)phenol

Cat. No.: B15236102
M. Wt: 167.20 g/mol
InChI Key: JXKFVSLCCUBGIK-IOJJLOCKSA-N
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Description

2-((1S)-1-Amino-2-hydroxypropyl)phenol is a chiral amino alcohol derivative featuring a phenol group, a hydroxyl-substituted propyl chain, and a primary amine in the (1S)-stereochemical configuration.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxypropyl]phenol

InChI

InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6?,9-/m1/s1

InChI Key

JXKFVSLCCUBGIK-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC=CC=C1O)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S)-1-Amino-2-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.

Another method involves the nucleophilic aromatic substitution of aryl halides, where the aromatic ring is activated by electron-withdrawing groups, making it susceptible to nucleophilic attack . This method can be used to introduce the amino and hydroxyl groups onto the phenol ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency. The use of green chemistry principles, such as the ipso-hydroxylation of arylboronic acids, is preferred to minimize environmental impact and reduce the use of hazardous reagents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-((1S)-1-Amino-2-hydroxypropyl)phenol with key analogs based on synthesis methods, structural features, and applications.

Functional Group Variations

Compound C : (1S)-(-)-Camphanic acid amide

  • Structure: Contains a camphor-derived amide instead of a phenol.
  • Comparison: The amide group in Compound C offers hydrolytic stability, whereas the phenol in the target compound may confer antioxidant or chelating properties.

Compound D: (1S,2R)-(+)-Norephedrine

  • Structure : A β-hydroxyamphetamine with a phenyl group and secondary alcohol.
  • Comparison: Norephedrine’s stimulant activity contrasts with the undefined bioactivity of this compound, highlighting the role of stereochemistry and substituents in pharmacological profiles.

Q & A

What are the common synthetic routes for 2-((1S)-1-Amino-2-hydroxypropyl)phenol, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis of chiral amino alcohols like this compound often involves asymmetric reduction of ketones or reductive amination of aldehydes. For example, stereoselective synthesis of similar compounds (e.g., (2S)-2-amino-3-phenyl-1-propanol) employs catalytic hydrogenation with chiral catalysts or enzymatic resolution . Optimization includes adjusting reaction temperature (e.g., 0–25°C for enantiomeric purity), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading (e.g., 1–5 mol% Pd/C). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to minimize byproducts.

What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR can confirm stereochemistry through coupling constants (e.g., J values for vicinal protons) and NOESY correlations to verify spatial proximity of functional groups .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated for structurally related compounds like 2-(1H-indol-2-yl)phenol derivatives .
  • Circular Dichroism (CD): Detects optical activity in chiral centers, particularly useful for distinguishing enantiomers .

How should researchers handle and store this compound to ensure safety and stability?

Level: Basic
Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage: Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Stability Testing: Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC analysis to assess degradation products .

What are the implications of stereochemical purity on the biological activity of this compound?

Level: Advanced
Methodological Answer:
Enantiomeric impurities (e.g., 1R vs. 1S configuration) can drastically alter biological interactions. For example, analogs like 4-[(1S,2R)-1-hydroxy-2-{[2-(4-hydroxyphenyl)ethyl]amino}propyl]phenol show stereospecific binding to adrenergic receptors, where the wrong enantiomer may antagonize intended activity . Researchers must:

  • Use chiral HPLC or SFC (supercritical fluid chromatography) to confirm ≥99% enantiomeric excess.
  • Validate activity through assays comparing racemic mixtures vs. pure enantiomers.

How can contradictions in pharmacological data for this compound be systematically addressed?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Purity Variability: Impurities (e.g., residual solvents, diastereomers) can skew results. Use mass spectrometry and elemental analysis to verify compound identity and purity .
  • Assay Conditions: Differences in buffer pH, temperature, or cell lines may affect outcomes. Standardize protocols (e.g., fixed 37°C incubation for enzyme assays) .
  • Data Normalization: Apply rigorous statistical methods (e.g., ANOVA with post-hoc tests) to account for batch effects .

What computational methods are recommended for studying the interaction mechanisms of this compound with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes to receptors (e.g., β2-adrenergic receptors). Validate with mutagenesis studies on key residues .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

How can researchers mitigate oxidative degradation during long-term studies of this compound?

Level: Advanced
Methodological Answer:

  • Antioxidant Additives: Include 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) in formulations .
  • Oxygen-Free Environment: Store solutions in amber vials with nitrogen headspace.
  • Stability-Indicating Assays: Use UPLC-MS to detect degradation products (e.g., quinone derivatives) and adjust storage conditions accordingly .

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